2,5-Diaminotoluene sulfate

Description

2,5-diaminotoluene sulfate is an organic sulfate salt obtained by combining 2,5-diaminotoluene with one molar equivalent of sulfuric acid; occurs as an intermediate during hair dye formulation. It has a role as an allergen. It is an organic sulfate salt and a diamine. It derives from a 2-methyl-1,4-phenylenediamine.

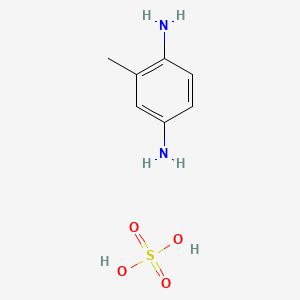

Structure

2D Structure

Properties

IUPAC Name |

2-methylbenzene-1,4-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.H2O4S/c1-5-4-6(8)2-3-7(5)9;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTWOUOZKZQDMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2.H2O4S, Array, C7H12N2O4S | |

| Record name | 2,5-TOLUENEDIAMINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-TOLUENEDIAMINE SULFATE (1:1) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1544 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

140697-63-8, 95-70-5 (Parent) | |

| Record name | 1,4-Benzenediamine, 2-methyl-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140697-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diaminotoluene sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Diaminotoluene sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006369591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,5-toluenediamine sulfate is a light tan to light purple powder. (NTP, 1992), Off-white solid; [HSDB] Light tan to light purple solid; [CAMEO], Grey to white solid; [ICSC] Light brown powder; [Sigma-Aldrich MSDS], GREY-TO-WHITE POWDER. | |

| Record name | 2,5-TOLUENEDIAMINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Diaminotoluene sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7252 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Toluene-2,5-diamine sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10922 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,5-TOLUENEDIAMINE SULFATE (1:1) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1544 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 5.03 g/L at 20 °C, Soluble in water and ethanol, In acetone/water 1:1 <1 g/L; in dimethylsulfoxide: 5 to 15 g/L; in ethanol: 1 to 10 g/L, Solubility in water: good | |

| Record name | 2,5-TOLUENEDIAMINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-DIAMINOTOLUENE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-TOLUENEDIAMINE SULFATE (1:1) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1544 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.366 g/mL at 20 °C | |

| Record name | 2,5-DIAMINOTOLUENE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The Scientific Committee on Consumer Products also reported that toluene-2,5-diamine sulfate (concentration of solution not provided) had greater than 98% wt/wt HPLC quantitative purity, greater than 99% HPLC qualitative (254 nm) purity, a solvent content less than 1%, and the potential impurity o-toluidine less than 50 ppm. | |

| Record name | 2,5-DIAMINOTOLUENE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Grey to white powder, Off-white powder | |

CAS No. |

6369-59-1, 615-50-9 | |

| Record name | 2,5-TOLUENEDIAMINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Diaminotoluene sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6369-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diaminotoluene sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diaminotoluene sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Diaminotoluene sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006369591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Diaminotoluene sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediamine, 2-methyl-, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediamine, 2-methyl-, sulfate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-methyl-p-phenylenediamine sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methyl-p-phenylenediamine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIAMINOTOLUENE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PSD05SPE2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-DIAMINOTOLUENE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2179 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-TOLUENEDIAMINE SULFATE (1:1) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1544 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

40.6 °C | |

| Record name | 2,5-TOLUENEDIAMINE SULFATE (1:1) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1544 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,5-Diaminotoluene Sulfate (CAS 615-50-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,5-Diaminotoluene (B146830) sulfate (B86663) (CAS 615-50-9), a chemical compound with significant applications in various industrial and research settings. This document collates essential data on its physicochemical properties, toxicological profile, safety and handling protocols, and established applications. Detailed experimental methodologies are also provided to support laboratory and research activities.

Core Physicochemical Properties

2,5-Diaminotoluene sulfate is an organic sulfate salt.[1][2] It is the sulfate salt of toluene-2,5-diamine.[3] The compound is typically encountered as a light tan to light purple powder.[1][3][4]

| Property | Value | Source(s) |

| CAS Number | 615-50-9 | [2][5] |

| Molecular Formula | C7H12N2O4S | [1][3][6][7] |

| Molecular Weight | 220.25 g/mol | [1][7][8] |

| Appearance | Light tan to light purple powder | [1][3][4] |

| Melting Point | >300 °C | [2][3] |

| Decomposition Temperature | >250 °C | [5] |

| Solubility | Water: 5.03 g/L (20 °C) Ethanol: 1 < S < 10 g/L DMSO: 5 < S < 15 g/L Acetone/Water (1:1): < 1 g/L | [3] |

| pH | 2.47 (saturated aqueous solution at 20 °C) | [3][9] |

Toxicological Profile

This compound is classified as toxic if swallowed and harmful in contact with skin or if inhaled.[5][10][11][12] It is also recognized as a skin sensitizer (B1316253) and is toxic to aquatic life with long-lasting effects.[5][10][12]

| Toxicity Metric | Value | Species | Source(s) |

| Oral LD50 | 98 - 102 mg/kg bw | Rat | [10][11][12] |

| Dermal LD50 | > 5000 mg/kg bw | Rabbit | [10][11] |

| Inhalation LC50 | 0.99 mg/L air | - | [10][11] |

| Toxicity to Fish (LC50) | 1.08 mg/L (96 h) | Danio rerio | [11] |

| Toxicity to Daphnia (EC50) | 1.19 mg/L (48 h) | Daphnia magna | [11] |

Key Toxicological Endpoints:

-

Skin and Eye Irritation: The substance is considered mildly irritating to the eyes and skin.[11] Rabbits exhibited a slight dermal irritation response after exposure to a 2.5% solution.[13]

-

Sensitization: Repeated or prolonged contact may cause skin sensitization.[11] It is classified as a skin sensitizer in both laboratory animals and humans.[13]

-

Carcinogenicity: While some derivatives of diaminotoluene are known carcinogens, studies on this compound have shown it to be noncarcinogenic to rats and mice in both oral and dermal exposure studies.[13]

-

Reproductive Toxicity: At high oral doses (80 mg/kg/day), it was toxic to pregnant rats and their embryos; however, doses between 10 and 50 mg/kg/day did not result in congenital or maternal abnormalities.[13]

Safety, Handling, and GHS Classification

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

| Hazard Class | Hazard Statement | GHS Pictogram |

| Acute Toxicity (Oral), Category 3 | H301: Toxic if swallowed | 💀 |

| Acute Toxicity (Dermal), Category 4 | H312: Harmful in contact with skin | ❗ |

| Acute Toxicity (Inhalation), Category 4 | H332: Harmful if inhaled | ❗ |

| Skin Sensitization, Category 1 | H317: May cause an allergic skin reaction | ❗ |

| Hazardous to the Aquatic Environment (Chronic), Category 2 | H411: Toxic to aquatic life with long lasting effects | 🌳 |

Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: Use only in a chemical fume hood.[4][14] Facilities should be equipped with an eyewash station and a safety shower.[4]

-

Eye/Face Protection: Wear safety goggles.[11]

-

Skin Protection: Wear protective gloves and clothing.[11]

-

Respiratory Protection: Use local exhaust or a breathing protection apparatus.[11]

First Aid Measures

-

If Swallowed: Do NOT induce vomiting.[4][14] Immediately call a POISON CENTER or doctor.[5][11]

-

If on Skin: Wash off immediately with plenty of water for at least 15 minutes.[4][14] Remove contaminated clothing and wash it before reuse.[4]

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4][11] If breathing is difficult, give oxygen.[4]

-

If in Eyes: Rinse immediately with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek medical advice.[14]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[14]

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[11][14]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[14]

Caption: Hazard classification and corresponding precautionary measures.

Applications and Uses

This compound is a versatile chemical intermediate with several key applications:

-

Hair Dyes: It is a primary ingredient in permanent oxidative hair dye formulations, used to produce a wide range of colors including black, brown, blonde, and grey shades.[3][8][15] It is used at concentrations of 0.1% to 4.0% in hair dyes and colors.[1][3]

-

Dye Production: It serves as an intermediate in the synthesis of various dyes for textiles, furs, leather, wood stains, and pigments.[1][3][15] Specifically, it is used to produce CI Basic Red 2 and CI Acid Brown 103.[3]

-

Other Industrial Uses: It finds application in photographic paper processing and in the production of polyurethanes.[8][15]

Experimental Protocols

First Aid Experimental Workflow

In the event of accidental exposure, the following workflow should be initiated immediately.

Caption: First aid workflow for exposure incidents.

Analytical Methods for Detection

Analytical methods for the determination of 2,5-Diaminotoluene in hair dyes have been established:

-

Thin-Layer Chromatography (TLC):

-

Extraction: Extract the aromatic amines, including 2,5-diaminotoluene, from the hair dye sample using methanol.

-

Separation: Perform separation of the extracted components using thin-layer chromatography.

-

Visualization: Visualize the separated amines using para-dimethylaminobenzaldehyde.[1]

-

-

Gas Chromatography (GC):

-

Gas chromatography can be employed for the determination of isomeric diaminotoluenes.[1]

-

Synthesis Method Overview

A patented method describes the preparation of high-quality this compound.[16] The process focuses on the effective separation of the product from the byproduct o-toluidine.

Caption: Overview of a synthesis method for this compound.

References

- 1. This compound | C7H12N2O4S | CID 22856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 615-50-9 [chemicalbook.com]

- 3. Applications of 2,5-Diaminotoluene sulfate_Chemicalbook [chemicalbook.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. CAS 615-50-9: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. 2,5-Diamino Toluene Sulfate (2,5-DTS) [jayvirdyechem.com]

- 9. ec.europa.eu [ec.europa.eu]

- 10. echemi.com [echemi.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. View Attachment [cir-reports.cir-safety.org]

- 14. fishersci.com [fishersci.com]

- 15. 2,5 Di amino Toluene Sulphate | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]

- 16. CN104086442A - Preparation method of this compound - Google Patents [patents.google.com]

physical and chemical specifications of p-Toluenediamine sulfate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical specifications of p-Toluenediamine sulfate (B86663). It includes a summary of its core properties, detailed experimental protocols for its analysis, and visualizations of its primary application and analytical workflow.

Core Physical and Chemical Specifications

p-Toluenediamine sulfate, a substituted aromatic amine salt, is a compound of interest in various industrial and research applications, most notably as a precursor in oxidative hair dye formulations. A thorough understanding of its physical and chemical properties is crucial for its safe handling, formulation, and quality control.

| Property | Value |

| Chemical Name | 2-methylbenzene-1,4-diamine;sulfuric acid |

| Synonyms | Toluene-2,5-diamine sulfate, 2-Methyl-1,4-benzenediamine sulfate, p-Toluylenediamine sulfate |

| CAS Number | 615-50-9 |

| Molecular Formula | C₇H₁₂N₂O₄S |

| Molecular Weight | 220.25 g/mol |

| Appearance | Off-white to pinkish-white or light purple powder.[1] |

| Melting Point | >300 °C |

| Solubility | Soluble in water and ethanol. Partially soluble in alcohol and chloroform.[2] |

| Density | Approximately 1.366 g/cm³ at 20 °C |

| pH | A saturated aqueous solution has a pH of approximately 2.47 at 20 °C. |

| Spectral Data | UV λmax: 210 nm, 254 nm, 303 nmIR: Characteristic peaks can be observed, and spectra are available in databases like PubChem.[3]¹H NMR & ¹³C NMR: Spectral data are available for the parent compound and its derivatives.[3][4] |

Experimental Protocols for Analysis

Accurate and reliable analytical methods are essential for the characterization and quality control of p-Toluenediamine sulfate. The following sections detail representative experimental protocols for its analysis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR).

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a robust technique for separating and quantifying p-Toluenediamine sulfate in various matrices, including cosmetic formulations.

Methodology:

-

Standard and Sample Preparation:

-

Prepare a stock solution of p-Toluenediamine sulfate reference standard in a suitable solvent, such as a mixture of methanol (B129727) and water.

-

For the analysis of a hair dye product, accurately weigh a known amount of the sample, dissolve it in the mobile phase or a compatible solvent, and filter through a 0.45 µm syringe filter before injection.[5]

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for the separation of aromatic amines.[6]

-

Mobile Phase: An isocratic or gradient elution can be employed. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.05 M sodium phosphate (B84403) at pH 7.0) and an organic modifier like acetonitrile (B52724) or methanol.[7]

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[6]

-

Detection: UV detection at 210 nm or 280 nm is suitable for p-Toluenediamine sulfate.[6][8] A Diode Array Detector (DAD) can be used for spectral confirmation.[8]

-

Injection Volume: Typically 10-20 µL.

-

-

Data Analysis:

-

Identify the p-Toluenediamine sulfate peak in the chromatogram by comparing its retention time with that of the reference standard.

-

Quantify the amount of p-Toluenediamine sulfate in the sample by comparing the peak area with a calibration curve generated from the reference standard.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile compounds like p-Toluenediamine sulfate, derivatization is typically required to increase volatility.

Methodology:

-

Sample Preparation and Derivatization:

-

Extract p-Toluenediamine sulfate from the sample matrix using a suitable solvent. For aqueous samples, a liquid-liquid extraction can be performed.

-

Derivatize the extracted analyte to make it more volatile. A common method for aromatic amines is acylation using an anhydride (B1165640) like acetic anhydride or pentafluoropropionic anhydride (PFPA).[9] The reaction is often carried out in an organic solvent in the presence of a base.

-

-

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[9]

-

Oven Temperature Program: A temperature gradient is used to ensure good separation. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300 °C).[9]

-

Injector: Splitless injection is often used for trace analysis.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[9]

-

-

Data Analysis:

-

Identify the derivatized p-Toluenediamine by its characteristic mass spectrum and retention time.

-

Quantification can be performed using an internal standard and a calibration curve.

-

Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule, providing a molecular fingerprint.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: Grind a small amount of the p-Toluenediamine sulfate sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the powder directly onto the ATR crystal and apply pressure to ensure good contact. This method requires minimal sample preparation.

-

-

FTIR Analysis:

-

Acquire the infrared spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The resulting spectrum will show absorption bands corresponding to the various functional groups present in the molecule, such as N-H stretching of the amine groups, C-H stretching of the aromatic ring and methyl group, C=C stretching of the aromatic ring, and S=O stretching of the sulfate group.[10]

-

-

Data Analysis:

-

Compare the obtained spectrum with a reference spectrum of p-Toluenediamine sulfate for confirmation of identity. The presence of characteristic absorption peaks confirms the presence of the compound.[10]

-

Application in Oxidative Hair Dyeing

The primary application of p-Toluenediamine sulfate is as a "primary intermediate" or "precursor" in permanent hair dye formulations.[11] In this process, it reacts with a "coupler" in the presence of an oxidizing agent, typically hydrogen peroxide, in an alkaline medium to form larger color molecules that are trapped within the hair shaft, resulting in a permanent color change.[11]

References

- 1. agilent.com [agilent.com]

- 2. ewg.org [ewg.org]

- 3. researchgate.net [researchgate.net]

- 4. journals.ust.edu [journals.ust.edu]

- 5. HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 6. osha.gov [osha.gov]

- 7. hitachi-hightech.com [hitachi-hightech.com]

- 8. mdpi.com [mdpi.com]

- 9. journals.ust.edu [journals.ust.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to 2,5-Diaminotoluene Sulfate: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 2,5-Diaminotoluene (B146830) sulfate (B86663), a key chemical intermediate. It covers its fundamental molecular properties and delves into its primary application in oxidative chemistry, particularly within the cosmetics industry.

Core Molecular and Physical Properties

2,5-Diaminotoluene sulfate is the sulfate salt of 2,5-diaminotoluene (also known as toluene-2,5-diamine or 2-methyl-1,4-phenylenediamine).[1][2] It is an organic sulfate salt that typically appears as a light tan to light purple powder.[1] The salt form enhances its water solubility, a crucial property for its use in aqueous formulations.[1]

Below is a summary of its key quantitative data:

| Property | Value |

| Molecular Formula | C₇H₁₂N₂O₄S[1][3][4] |

| (also represented as C₇H₁₀N₂·H₂SO₄)[1] | |

| Molecular Weight | 220.25 g/mol [1] |

| CAS Number | 615-50-9 |

| Physical Appearance | Off-white to pinkish-white powder |

| Melting Point | >300 °C[1] |

| Solubility in Water | 5.03 g/L (at 20 °C)[1] |

Primary Application: Oxidative Hair Dyes

The principal industrial application of this compound is as a primary intermediate in permanent hair dye formulations.[1] It is instrumental in forming a spectrum of hair colors, including black, brown, blonde, and gray shades.[1]

The formation of permanent hair color using this compound is a classic example of oxidation chemistry. The process involves a two-component system that is mixed immediately before application.

-

Component A (Dye Intermediates): This component contains the this compound (the "primary intermediate" or "precursor") along with other compounds known as "couplers."

-

Component B (Developer/Oxidizer): This is typically a solution of hydrogen peroxide in a stabilizing base.

Methodology:

-

Mixing: The two components are mixed. The alkaline environment of the developer causes the hair shaft to swell, allowing the dye intermediates to penetrate the cortex.

-

Oxidation: Hydrogen peroxide oxidizes the this compound. This initial oxidation step is crucial as it converts the primary intermediate into a reactive, colorless species.

-

Coupling Reaction: The oxidized intermediate rapidly reacts with the coupler molecules present in the formulation.

-

Dye Formation: This coupling reaction forms large, colored polymer molecules. Due to their size, these newly formed dye molecules are trapped within the hair cortex, resulting in a permanent color change.

The specific shade and tone of the final hair color are determined by the precise combination and concentration of the primary intermediates and couplers used.

The logical workflow for this process is illustrated in the diagram below.

Caption: Workflow of permanent hair dye formation.

Role in Photosensitized Oxidation Reactions

Beyond its primary use in cosmetics, the un-sulfated form, toluene-2,5-diamine, has been studied for its inhibitory properties in photosensitized oxidation reactions. In studies involving eosin (B541160), a photosensitizing dye, toluene-2,5-diamine was shown to compete with oxygen for reaction with the excited triplet state of eosin.[1] This interaction leads to the reduction of the eosin and the oxidation of the diamine, effectively inhibiting the subsequent photo-oxidation pathway. This characteristic highlights its potential as a research tool in studies of oxidative stress and photochemical reactions.

References

- 1. 2,5-Diamino Toluene Sulfate (2,5-DTS) [jayvirdyechem.com]

- 2. Analysis of mutagenic components of oxidative hair dyes with the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,5 Di amino Toluene Sulphate | RXSOl GROUP [rxsolgroup.com]

- 4. Applications of 2,5-Diaminotoluene sulfate_Chemicalbook [chemicalbook.com]

Solubility Profile of 2,5-Diaminotoluene Sulfate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 2,5-Diaminotoluene sulfate (B86663) in water and various organic solvents. The information is targeted towards researchers, scientists, and professionals in drug development and related fields who utilize this compound in their work. This document consolidates available quantitative data, outlines detailed experimental methodologies for solubility determination, and presents a logical workflow for these procedures.

Core Data Presentation: Solubility of 2,5-Diaminotoluene Sulfate

The solubility of this compound varies significantly across different solvent systems. The following table summarizes the available quantitative and qualitative solubility data to facilitate easy comparison.

| Solvent System | Temperature (°C) | Solubility | Data Type |

| Water | 20 | 5.03 g/L[1][2] | Quantitative |

| Water | Not Specified | Soluble[3][4][5] | Qualitative |

| Water | Not Specified | Insoluble[6][7] | Qualitative |

| Ethanol | Not Specified | 1 < S < 10 g/L[1] | Quantitative Range |

| Ethanol | Not Specified | Soluble[3][4][5] | Qualitative |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 5 < S < 15 g/L[1][2] | Quantitative Range |

| Acetone/Water (1:1) | Not Specified | < 1 g/L[1][2] | Quantitative |

| Acetone | Not Specified | Soluble[4][5] | Qualitative |

| Chloroform | Not Specified | Soluble[4][5] | Qualitative |

Note: Conflicting qualitative data exists for the solubility of this compound in water. The quantitative value of 5.03 g/L at 20°C is the most precise data point available.

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not extensively detailed in the public domain, standardized methods for organic compounds are well-established. The following protocols are based on internationally recognized guidelines, such as the OECD Guideline for Testing of Chemicals, Section 1, Test No. 105: Water Solubility.

Shake-Flask Method (for solubilities > 10⁻² g/L)

This method is suitable for determining the solubility of this compound in water and organic solvents where its solubility is relatively high.

a. Principle: A supersaturated solution of the compound is agitated at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated aqueous phase is then determined by a suitable analytical method.

b. Materials:

-

This compound (analytical grade)

-

Solvent of interest (e.g., distilled water, ethanol, DMSO)

-

Volumetric flasks

-

Mechanical shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

Analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer)

c. Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess solid should be clearly visible.

-

Equilibration: Place the flask in a constant temperature bath (e.g., 20 ± 0.5 °C) and agitate for a sufficient duration to reach equilibrium. A preliminary test should be conducted to determine the time required to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, the solution should be centrifuged at a high speed.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining microparticles.

-

Analysis: Quantify the concentration of this compound in the filtrate using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique for this purpose.

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution.

Column Elution Method (for solubilities < 10⁻² g/L)

This method is appropriate for solvents in which this compound exhibits low solubility.

a. Principle: The solvent is passed through a column packed with the test substance, and the concentration of the substance in the eluate is measured over time until a plateau is reached, indicating saturation.

b. Materials:

-

This compound (analytical grade)

-

Inert support material (e.g., glass wool, glass beads)

-

Chromatography column

-

Peristaltic pump

-

Fraction collector

-

Analytical instrumentation (e.g., HPLC-UV)

c. Procedure:

-

Column Preparation: A column is packed with an inert support material coated with an excess of this compound.

-

Elution: The solvent is pumped through the column at a low, constant flow rate.

-

Fraction Collection: The eluate is collected in fractions at regular intervals.

-

Analysis: The concentration of this compound in each fraction is determined using a suitable analytical method.

-

Determination of Saturation: A plot of concentration versus time (or fraction number) is generated. The concentration will increase initially and then plateau, indicating that the eluate is saturated with the compound. The solubility is the mean of the concentrations in the plateau region.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the shake-flask method.

Caption: Workflow for Shake-Flask Solubility Determination.

References

An In-depth Technical Guide to the Synthesis and Formulation of 2,5-Diaminotoluene Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Diaminotoluene (B146830) sulfate (B86663), a chemical intermediate with significant applications in the dye industry and potential, though not yet fully explored, relevance in other chemical and pharmaceutical contexts. This document details the synthesis of 2,5-Diaminotoluene sulfate, its physicochemical properties, and considerations for its formulation. While primarily used in cosmetic applications, this guide also explores the broader context of formulating aromatic amines for potential pharmaceutical applications, providing a valuable resource for researchers and professionals in drug development. The guide includes detailed experimental protocols derived from patent literature, summarized quantitative data, and visual representations of the synthesis workflow to facilitate a deeper understanding of this compound.

Introduction

This compound, the sulfate salt of 2-methylbenzene-1,4-diamine, is a crystalline powder that serves as a key intermediate in the synthesis of various dyes.[1] Its primary application is in the formulation of permanent hair coloring products.[1] While its use in the pharmaceutical industry is not well-documented, the chemistry of aromatic amines and their formulation as sulfate salts are of significant interest to drug development professionals for enhancing the stability and solubility of active pharmaceutical ingredients (APIs). This guide aims to bridge the gap in the available literature by providing a detailed technical overview of this compound, with a focus on its synthesis and potential formulation strategies relevant to a scientific audience.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, handling, and formulation.

| Property | Value | Reference |

| Chemical Formula | C₇H₁₂N₂O₄S | [2] |

| Molecular Weight | 220.25 g/mol | [2] |

| Appearance | Light tan to light purple powder | [2] |

| Melting Point | >300 °C | [1] |

| Solubility in water (20 °C) | 5.03 g/L | [1] |

| pH of saturated aqueous solution (20 °C) | 2.47 | [1] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through a multi-step process starting from readily available precursors. The most common synthetic routes involve the diazotization and coupling of o-toluidine (B26562) followed by a reduction step, or the reduction of 2,5-dinitrotoluene.[1][3]

Synthesis from o-Toluidine

This method involves the diazotization of o-toluidine, followed by a coupling reaction and subsequent reduction of the resulting azo compound.[3]

Caption: Synthesis workflow for this compound from o-toluidine.

The following protocol is a generalized procedure based on patent literature.[3] Researchers should adapt and optimize these conditions for their specific laboratory setup.

Step 1: Diazotization and Coupling of o-Toluidine

-

In a suitable reactor, prepare an aqueous solution of an inorganic acid (e.g., hydrochloric acid or sulfuric acid).

-

Cool the solution to 0-5 °C.

-

Slowly add o-toluidine to the acidic solution while maintaining the temperature.

-

Gradually add a solution of sodium nitrite (B80452) (NaNO₂) to the mixture. The molar ratio of inorganic acid to sodium nitrite to o-toluidine is critical and should be carefully controlled (typically around 2.2:1:2 for HCl).

-

Allow the reaction to proceed for a specified time to form 2-aminoazotoluene.

Step 2: Reductive Hydrogenolysis

-

The 2-aminoazotoluene intermediate is then subjected to reduction. This can be achieved using a metal catalyst such as zinc powder or Raney-Nickel in an acidic medium.

-

The reaction is typically carried out at an elevated temperature (e.g., 50-70 °C) and may be pressurized with hydrogen gas if a catalyst like Pd/C or Raney-Ni is used.

-

During the reaction, a byproduct, o-toluidine, is formed and can be removed by steam distillation.

-

After the reduction is complete, the catalyst is removed by filtration to yield an aqueous solution of 2,5-diaminotoluene.

Step 3: Sulfation and Isolation

-

The aqueous solution of 2,5-diaminotoluene is treated with sulfuric acid (H₂SO₄).

-

The addition of sulfuric acid protonates the amino groups, leading to the precipitation of this compound.

-

The precipitate is then collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried under vacuum to yield the final product.

Synthesis from 2,5-Dinitrotoluene

An alternative route involves the reduction of 2,5-dinitrotoluene.[1] This method avoids the handling of o-toluidine, a known carcinogen.

Caption: Synthesis of this compound via reduction of 2,5-dinitrotoluene.

Details for this specific reduction to the sulfate salt are less commonly found in readily available literature, but a general reduction followed by sulfation would be the logical sequence.

-

Reduction: 2,5-Dinitrotoluene can be reduced to 2,5-diaminotoluene using various methods, including catalytic hydrogenation (e.g., with Pd/C and hydrogen gas) or electrolytic reduction.[1]

-

Sulfation: The resulting 2,5-diaminotoluene is then dissolved in a suitable solvent and treated with sulfuric acid to precipitate the sulfate salt, as described in the previous method.

Formulation Considerations

While this compound is predominantly used in cosmetic formulations, the principles of formulating aromatic amine salts are pertinent to the pharmaceutical sciences. The conversion of an amine to its sulfate salt is a common strategy to improve solubility and stability.

Cosmetic Formulation

In hair dye formulations, this compound acts as a primary intermediate or "developer." It is typically mixed with a coupling agent and an oxidizing agent (e.g., hydrogen peroxide) at the time of use. The oxidation of the diamine initiates a series of reactions that lead to the formation of colored polymers within the hair shaft.

Pharmaceutical Formulation (General Principles for Aromatic Amine Salts)

Although no specific pharmaceutical formulations of this compound are documented, the following general principles would apply to the formulation of a similar aromatic amine salt for oral solid dosage forms.

Excipient Compatibility:

-

Fillers: Common fillers such as microcrystalline cellulose (B213188) and dicalcium phosphate (B84403) are generally compatible with amine salts. However, reducing sugars like lactose (B1674315) should be avoided due to the potential for Maillard reactions with the primary amine groups, which can lead to degradation and discoloration.[4]

-

Binders: Binders such as povidone and hydroxypropyl methylcellulose (B11928114) (HPMC) can be used. It is important to assess for any potential interactions, such as the formation of complexes.

-

Disintegrants: Superdisintegrants like croscarmellose sodium and sodium starch glycolate (B3277807) are effective.

-

Lubricants: Magnesium stearate (B1226849) is a common lubricant, but its potential for interaction with the amine salt should be evaluated.

Formulation Strategies for Stability:

-

pH Control: Maintaining an acidic microenvironment within the formulation can help to keep the amine in its protonated, more stable salt form. Acidic excipients like citric acid or tartaric acid may be included.

-

Moisture Protection: As with many salts, moisture can lead to dissociation and degradation. Therefore, the use of moisture-protective packaging (e.g., blisters with high moisture barrier films) and the inclusion of desiccants may be necessary.

Caption: Logical workflow for the pharmaceutical formulation of an aromatic amine salt.

Analytical Methods for Quality Control

Ensuring the purity and quality of this compound is crucial, especially for applications where it may come into contact with biological systems.

| Analytical Method | Purpose | Reference |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and quantify any impurities. | |

| Gas Chromatography (GC) | To detect and quantify isomeric diaminotoluenes and other volatile impurities. | [2] |

| Neutralization Titration | To determine the assay of the sulfate salt. | |

| Infrared (IR) Spectroscopy | For structural confirmation and identification of functional groups. | [3] |

Biological Activity and Toxicology

The biological activity of this compound has been primarily investigated in the context of its use in hair dyes. It is known to be a skin sensitizer.[5] In terms of carcinogenicity, studies have not shown evidence of it being a carcinogen.[5] It is important to distinguish it from its isomer, 2,4-diaminotoluene, which is reasonably anticipated to be a human carcinogen.[6]

As of the writing of this guide, there is no significant body of research indicating a specific interaction of this compound with defined signaling pathways in a manner that would suggest a therapeutic application. Its biological effects are largely considered in the realm of toxicology and dermatology due to its primary route of human exposure.

Conclusion

This compound is a well-established chemical intermediate with clearly defined synthetic pathways and physicochemical properties. Its primary role in the cosmetics industry is well-understood. For the scientific and drug development community, while this compound does not currently have a direct pharmaceutical application, the principles of its synthesis as a sulfate salt and the general considerations for formulating aromatic amines are highly relevant. This technical guide has provided a consolidated resource of its synthesis, properties, and formulation considerations to aid researchers and professionals in their understanding and potential future applications of this and similar chemical entities. Further research into the biological effects of this compound could potentially uncover novel applications beyond its current use.

References

- 1. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]

- 2. This compound | C7H12N2O4S | CID 22856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof - Google Patents [patents.google.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Study on Non-pollutant and Clean Synthesis High-purity this compound | Semantic Scholar [semanticscholar.org]

- 6. CN104086442A - Preparation method of this compound - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Mechanism of Action of 2,5-Diaminotoluene Sulfate in Staining

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of 2,5-Diaminotoluene (B146830) sulfate (B86663) (2,5-DTS) in oxidative hair coloring. It details the chemical reactions, interaction with hair keratin (B1170402), and methodologies for its analysis and performance evaluation.

Introduction to 2,5-Diaminotoluene Sulfate in Oxidative Hair Dyeing

This compound is a primary intermediate, a key component in permanent hair dye formulations.[1][2] In this role, it does not impart color directly but serves as a precursor that, upon oxidation, reacts with other molecules to form large, colored compounds that are trapped within the hair shaft.[3][4] This process, known as oxidative dyeing, provides long-lasting hair color that is resistant to washing.[5] 2,5-DTS is utilized to create a wide spectrum of shades, including black, brown, and blonde, depending on the specific combination of couplers used in the formulation.[1]

Core Mechanism of Action: From Precursor to Permanent Color

The staining process involving 2,5-DTS is a multi-step chemical reaction that occurs within the hair fiber. The key components of this reaction are the primary intermediate (2,5-DTS), an oxidizing agent (typically hydrogen peroxide), and one or more couplers.

The Role of the Alkaline Environment

Permanent hair dye formulations are typically alkaline, with ammonia (B1221849) or ethanolamine (B43304) often used as the alkalizing agent. This alkaline environment serves two primary purposes:

-

Swelling of the Hair Shaft: The high pH causes the cuticle, the outer protective layer of the hair, to swell and lift. This allows for the penetration of the dye precursors—2,5-DTS and the couplers—as well as the hydrogen peroxide into the cortex of the hair, where the color formation reactions will take place.[3]

-

Activation of the Oxidizing Agent: The alkaline conditions facilitate the decomposition of hydrogen peroxide, which initiates the oxidation of the primary intermediate.

Oxidation of this compound

Once inside the hair cortex, the hydrogen peroxide oxidizes the 2,5-Diaminotoluene molecule. This initial oxidation step is crucial as it converts the relatively small and colorless precursor into a highly reactive species known as a quinonediimine.[6]

Coupling Reaction and Chromophore Formation

The highly reactive quinonediimine intermediate rapidly undergoes a coupling reaction with coupler molecules that are also present in the hair dye formulation. Common couplers include resorcinol, m-aminophenol, and various other phenolic and amine compounds. This coupling reaction leads to the formation of larger, conjugated molecules.[3][4] These newly formed molecules are chromophores, meaning they absorb certain wavelengths of visible light and thus appear colored. The specific color produced depends on the chemical structure of the coupler(s) used. For example, different couplers will react with the oxidized 2,5-DTS to form a variety of indo dyes, which are responsible for the final hair color.

Polymerization and Color Entrapment

The coupling reactions can continue, leading to the formation of even larger polymeric colorant molecules. These large molecules are physically trapped within the keratin matrix of the hair cortex, making the color permanent and resistant to removal by shampooing.[6]

The overall mechanism can be visualized as a signaling pathway:

Interaction with Hair Keratin

The final colored molecules formed from 2,5-DTS are physically entrapped within the complex protein structure of the hair cortex, which is primarily composed of keratin. While the primary mechanism of color retention is physical entrapment due to the large size of the dye molecules, there are potential secondary interactions:

-

Van der Waals Forces: These weak, short-range electrostatic attractive forces can exist between the dye molecules and the keratin protein chains.

-

Hydrogen Bonding: The presence of amino and hydroxyl groups on the dye molecules and in the keratin structure allows for the formation of hydrogen bonds, which can contribute to the dye's affinity for the hair fiber.

-

Ionic Interactions: The sulfate salt of 2,5-diaminotoluene may have some ionic character, and the keratin protein has both acidic and basic side chains, allowing for potential ionic interactions.

It is important to note that the oxidative dyeing process can cause some damage to the hair's disulfide bonds within the keratin structure, which can affect the hair's strength and porosity.[7]

Experimental Protocols

The analysis and evaluation of 2,5-DTS in hair dye formulations and its performance on hair involve several key experimental protocols.

Quantification of this compound in Formulations by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of 2,5-DTS in hair dye products.[8]

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 0.5 g of the hair dye product.

-

Extract the sample with 10 mL of a suitable solvent, such as acetonitrile (B52724) or a methanol-water mixture, often containing an antioxidant like sodium sulfite (B76179) to prevent premature oxidation of the diamine.[9]

-

Use an ultrasonic bath for approximately 15 minutes to ensure complete extraction.[8]

-

Filter the extract through a 0.45 µm syringe filter to remove any particulate matter.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution is typically employed, often consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).[9]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 280 nm is suitable for 2,5-DTS.

-

-

Quantification:

-

Prepare a series of standard solutions of 2,5-DTS of known concentrations.

-

Inject the standards to create a calibration curve of peak area versus concentration.

-

Inject the sample extract and determine the concentration of 2,5-DTS based on the calibration curve.

-

Determination of Dye Uptake by Spectrophotometry

Spectrophotometry can be used to determine the amount of dye absorbed by the hair from the dye solution.[10]

Methodology:

-

Prepare a Standard Curve:

-

Prepare a series of solutions of the final colored dye (formed by reacting 2,5-DTS, coupler, and hydrogen peroxide) of known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Dyeing Process:

-

Prepare a dyebath with a known initial concentration of the dye components.

-

Immerse a known weight of hair tress in the dyebath for a specified period under controlled temperature and pH.

-

-

Measure Residual Dye:

-

After the dyeing process, remove the hair tress.

-

Measure the absorbance of the remaining dyebath solution at λmax.

-

-

Calculate Dye Uptake:

-

Using the calibration curve, determine the final concentration of the dye in the dyebath.

-

Calculate the amount of dye absorbed by the hair using the following formula:

Dye Uptake (%) = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100

-

Assessment of Color Fastness

Color fastness evaluates the resistance of the color to fading or bleeding under various conditions, such as washing and light exposure. Standardized methods from organizations like the American Association of Textile Chemists and Colorists (AATCC) are often used.[11][12]

Methodology (Adapted from AATCC Test Method 61 - Colorfastness to Laundering):

-

Sample Preparation:

-

Dye a swatch of hair with the 2,5-DTS containing formulation according to the product's instructions.

-

Attach a piece of multifiber test fabric to the dyed hair swatch. This fabric contains strips of different fiber types to assess color bleeding.

-

-

Washing Procedure:

-

Place the hair swatch and multifiber fabric in a stainless-steel canister with a specified amount of standardized detergent solution and stainless-steel balls (to simulate mechanical action).

-

Agitate the canister in a launder-ometer at a controlled temperature (e.g., 49°C) for a specified time (e.g., 45 minutes).

-

-

Evaluation:

-

After washing, rinse and dry the hair swatch and multifiber fabric.

-

Color Change: Evaluate the change in color of the dyed hair swatch using the Gray Scale for Color Change. This scale ranges from 5 (no change) to 1 (severe change).

-

Staining: Assess the degree of color transfer to each strip of the multifiber test fabric using the Gray Scale for Staining. This scale also ranges from 5 (no staining) to 1 (heavy staining).

-

Instrumental Assessment: A spectrophotometer or colorimeter can be used to measure the color of the hair swatch before and after washing. The color difference is expressed as ΔE, calculated from the L, a, and b color space values.[13][14]

-

Quantitative Data

The performance of hair dyes containing 2,5-DTS can be quantified in several ways. The following tables summarize typical data that can be generated from the experimental protocols described above.

Table 1: Typical Concentrations of this compound in Hair Dye Formulations

| Product Type | Typical Concentration Range (%) |

| Dark Shades (Black, Dark Brown) | 2.0 - 4.0 |

| Medium Shades (Brown, Auburn) | 1.0 - 2.5 |

| Light Shades (Blonde) | 0.1 - 1.0 |

Note: Concentrations can vary significantly between brands and specific shades.

Table 2: Example of Color Fastness to Washing Data (AATCC 61)

| Hair Dye Formulation | Color Change (Gray Scale) | Staining on Cotton (Gray Scale) | Staining on Wool (Gray Scale) |

| Formulation A (with 2.5% 2,5-DTS) | 4-5 | 4 | 4-5 |

| Formulation B (with 1.0% 2,5-DTS) | 4 | 4 | 4 |

A rating of 5 indicates no change/staining, while a rating of 1 indicates a severe change/staining.

Table 3: Example of Instrumental Color Change Data after Washing

| Hair Dye Formulation | ΔL* (Lightness Change) | Δa* (Red/Green Shift) | Δb* (Yellow/Blue Shift) | ΔE* (Total Color Difference) |

| Formulation A | -0.5 | +0.2 | -0.8 | 0.97 |

| Formulation B | -0.8 | +0.3 | -1.2 | 1.48 |

ΔE values below 1.0 are generally considered imperceptible to the human eye.*[15]

Conclusion

The mechanism of action of this compound in hair staining is a well-defined oxidative process that results in the formation of large, stable color molecules within the hair's cortex. This process, governed by the principles of oxidation and coupling chemistry, provides the basis for permanent hair coloring. The performance and safety of hair dyes containing 2,5-DTS can be rigorously evaluated through established analytical and performance testing protocols. This in-depth understanding is crucial for the continued development of safe and effective hair coloring products.

References

- 1. 2,5-Diamino Toluene Sulfate (2,5-DTS) [jayvirdyechem.com]

- 2. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]

- 3. rjtcsonline.com [rjtcsonline.com]

- 4. www2.dmu.dk [www2.dmu.dk]

- 5. WO2007063024A2 - Keratin-binding effector molecules containing reactive dyes - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Effects of oxidative treatments on human hair keratin films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. fda.gov.tw [fda.gov.tw]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. aatcc.org [aatcc.org]

- 12. microbe-investigations.com [microbe-investigations.com]

- 13. researchgate.net [researchgate.net]

- 14. Identifying Color Differences Using L*a*b* or L*C*H* Coordinates [sensing.konicaminolta.us]

- 15. Color stability of CAD/CAM provisional materials after immersion in different coloring solutions: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

2,5-Diaminotoluene Sulfate: A Comprehensive Toxicological and Safety Profile

FOR IMMEDIATE RELEASE

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the toxicological data and safety profile of 2,5-Diaminotoluene (B146830) sulfate (B86663) (CAS No. 615-50-9), a primary intermediate used in the formulation of permanent hair dyes.[1][2] This document synthesizes available data on its acute and chronic toxicity, genotoxicity, skin sensitization potential, and reproductive effects to support informed risk assessment and guide future research.

Executive Summary

2,5-Diaminotoluene sulfate is classified as toxic if swallowed and may cause an allergic skin reaction.[3][4][5][6] It is also considered harmful in contact with skin or if inhaled.[3][6] While in vitro studies have indicated genotoxic potential, this has not been consistently confirmed in in vivo studies.[7][8] The substance is a potent skin sensitizer.[7][9] This guide presents a detailed analysis of the available toxicological data, including quantitative endpoints and experimental methodologies, to provide a comprehensive safety profile.

Toxicological Data Summary

The following tables summarize the key quantitative toxicological data for this compound.

Table 1: Acute Toxicity Data

| Test Type | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | 98 mg/kg bw | [4][9] |

| LD50 | Rat (male/female) | Oral | 102 mg/kg bw | [5][10] |

| LD50 | Rabbit | Dermal | > 5000 mg/kg bw | [5][10] |

| LC50 | - | Inhalation | 0.99 mg/L air | [5][10] |

Table 2: Genotoxicity and Mutagenicity

| Assay | System | Result | Reference(s) |

| Gene Mutation | Bacteria | Positive | [7][8] |

| Gene Mutation | Mammalian Cells | Negative | [7][8] |

| Chromosomal Aberrations | In vitro | Positive | [7][8] |

| Unscheduled DNA Synthesis (UDS) | In vitro (Primary Hepatocytes) | Positive | [7][8] |

| Unscheduled DNA Synthesis (UDS) | In vivo (Rat) | Negative | [7][11] |

| Alkaline Single Cell Gel Electrophoresis (Comet) Assay | In vivo (Rat Stomach) | Positive | [7][8] |

| Alkaline Single Cell Gel Electrophoresis (Comet) Assay | In vivo (Other Rat & Mouse Tissues) | Negative | [7] |

Table 3: Skin Sensitization

| Test Type | Species | Result | Reference(s) |

| - | Laboratory Animals | Sensitizer | [9] |

| - | Humans | Sensitizer | [9] |

| - | - | Extremely Potent Skin Sensitiser | [7] |

Key Experimental Protocols

In vivo Unscheduled DNA Synthesis (UDS) Test in Rats

-

Guideline: Not specified, but conducted in compliance with GLP.

-

Species/Strain: Not specified.

-

Group Size: Not specified.

-

Test Substance: this compound.

-

Dose Levels: 20, 40, and 80 mg/kg bw.

-

Route of Administration: Not specified.

-

Sampling Times: 2 and 14 hours after treatment.

-

Observations: Mortality was observed at 80 mg/kg bw. Cytotoxic effects were not seen at 20 and 40 mg/kg bw. No biologically relevant increase in mean net nuclear grain count or percentage of cells in repair was found in hepatocytes at any dose level.[11]

In vivo Alkaline Single Cell Gel Electrophoresis (Comet) Assay in Mice and Rats

-

Guideline: Not specified, not in compliance with GLP.

-

Species/Strain: ddY mice and Wistar rats.

-

Group Size: 4 male animals per group.

-

Test Substance: this compound (purity > 98%).

-

Dose Level: 60 mg/kg bw (based on 0.5 x LD50).

-

Route of Administration: Oral gavage.

-

Vehicle: Saline.

-

Sacrifice Times: 3, 8, and 24 hours after treatment.

-

Organs Studied: Stomach, colon, liver, kidney, urinary bladder, lung, brain, and bone marrow.

-

Methodology: 50 nuclei per organ were examined for DNA migration.

-

Results: A significant increase in DNA damage was observed exclusively in the stomach of rats at the 8-hour sampling time. No biologically relevant increase in DNA damage was found in any other tissues of mice or rats.[7][8]

Visualized Workflows and Pathways

In vivo Comet Assay Workflow

Logical Flow of Safety Assessment

Discussion of Toxicological Profile

Genotoxicity and Mutagenicity

Skin Sensitization

There is consistent evidence from both animal and human studies that 2,5-Diaminotoluene and its sulfate salt are potent skin sensitizers.[7][9] The Scientific Committee on Consumer Safety (SCCS) has classified Toluene-2,5-diamine as an extremely potent skin sensitizer.[7] This is a critical consideration in its use in consumer products and for occupational exposure.

Carcinogenicity

In a two-year study, no toxicity was reported in rats receiving biweekly cutaneous applications of formulations containing 3% or 4% 2,5-Toluenediamine (the free base).[9] Similarly, mice were unaffected by dermal application of 3% 2,5-Toluenediamine sulfate in an 18-month study.[9] Oral and dermal exposure studies in rats and mice have not shown evidence of carcinogenicity for 2,5-Toluenediamine and its sulfate.[9]

Reproductive and Developmental Toxicity